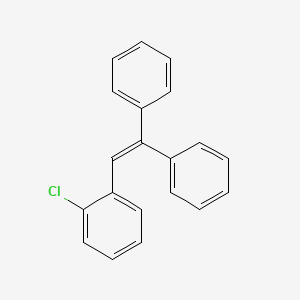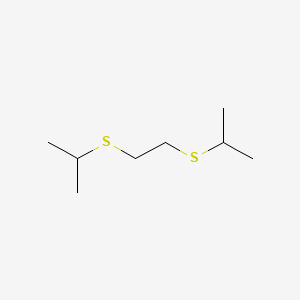
Dormatinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of cholesterol as a starting material, followed by selective oxidation and reduction reactions to introduce the hydroxyl groups at the 3beta, 22, and 26 positions . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of (22S,25s)-cholest-5-ene-3beta,22,26-triol may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. This method leverages the metabolic pathways of microorganisms to convert cholesterol or other sterol precursors into the desired product . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .
Wissenschaftliche Forschungsanwendungen
(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of (22S,25s)-cholest-5-ene-3beta,22,26-triol involves its interaction with specific molecular targets and pathways. The compound modulates lipid and glucose metabolism by acting on liver X receptors, which are nuclear receptors involved in the regulation of cholesterol and fatty acid homeostasis . This modulation can lead to reduced lipogenesis and lipid accumulation in various tissues, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
22(S)-Hydroxycholesterol: Another sterol lipid with similar hydroxylation patterns but different biological activities.
25-Hydroxycholesterol: Known for its role in cholesterol metabolism and immune regulation.
27-Hydroxycholesterol: Involved in the regulation of cholesterol homeostasis and has potential anti-cancer properties.
Uniqueness
(22S,25s)-cholest-5-ene-3beta,22,26-triol is unique due to its specific hydroxylation pattern and its ability to modulate liver X receptors, which distinguishes it from other similar compounds. Its unique structure and biological activities make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
50982-38-2 |
|---|---|
Molekularformel |
C27H46O3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
YDFJGPFMKWECQA-BXTYSGRPSA-N |
Isomerische SMILES |
C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
Kanonische SMILES |
CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)








![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)



